Superior Oral Bioavailability: Almotriptan Achieves ~70% Bioavailability, the Highest Among All Oral Triptans
Almotriptan exhibits an absolute oral bioavailability of approximately 70% in healthy volunteers [1]. This is a quantifiable advantage over the class prototype sumatriptan, which has a much lower oral bioavailability of just 14% [2]. This ~5-fold difference in systemic exposure is a critical factor for preclinical studies requiring predictable pharmacokinetics or for formulation development where high bioavailability is a key quality attribute [2].
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | ~70% |
| Comparator Or Baseline | Sumatriptan: 14% |
| Quantified Difference | ~5-fold higher (70% vs. 14%) |
| Conditions | Healthy male volunteers, single oral dose |
Why This Matters
Higher bioavailability ensures greater and more consistent systemic drug exposure, which is crucial for achieving reproducible experimental results and for developing formulations with lower active pharmaceutical ingredient (API) loads.
- [1] Jansat JM, et al. Absolute bioavailability, pharmacokinetics, and urinary excretion of the novel antimigraine agent almotriptan in healthy male volunteers. J Clin Pharmacol. 2002 Dec;42(12):1303-10. View Source
- [2] McEnroe JD, Fleishaker JC. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. Clin Pharmacokinet. 2005;44(3):237-46. View Source
